Cas no 60639-44-3 (5-aminothieno3,2-bpyridine-6-carbonitrile)

5-aminothieno3,2-bpyridine-6-carbonitrile 化学的及び物理的性質
名前と識別子
-
- Thieno[3,2-b]pyridine-6-carbonitrile, 5-amino-
- 5-aminothieno[3,2-b]pyridine-6-carbonitrile
- VKHITFIPPGPDSB-UHFFFAOYSA-N
- Z1262630234
- AKOS033983457
- AI-942/13331117
- KCA63944
- SCHEMBL1680625
- EN300-331562
- 5-Amino-thieno[3,2-b]pyridine-6-carbonitrile
- 60639-44-3
- 5-aminothieno3,2-bpyridine-6-carbonitrile
-
- MDL: MFCD01927163
- インチ: InChI=1S/C8H5N3S/c9-4-5-3-7-6(1-2-12-7)11-8(5)10/h1-3H,(H2,10,11)
- InChIKey: VKHITFIPPGPDSB-UHFFFAOYSA-N
計算された属性
- 精确分子量: 175.02041835Da
- 同位素质量: 175.02041835Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 90.9Ų
5-aminothieno3,2-bpyridine-6-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331562-1.0g |
5-aminothieno[3,2-b]pyridine-6-carbonitrile |
60639-44-3 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
TRC | A637055-100mg |
5-aminothieno[3,2-b]pyridine-6-carbonitrile |
60639-44-3 | 100mg |
$ 275.00 | 2022-06-07 | ||
Enamine | EN300-331562-10.0g |
5-aminothieno[3,2-b]pyridine-6-carbonitrile |
60639-44-3 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
Enamine | EN300-331562-1g |
5-aminothieno[3,2-b]pyridine-6-carbonitrile |
60639-44-3 | 95% | 1g |
$743.0 | 2023-09-04 | |
Enamine | EN300-331562-0.1g |
5-aminothieno[3,2-b]pyridine-6-carbonitrile |
60639-44-3 | 95.0% | 0.1g |
$257.0 | 2025-03-18 | |
Enamine | EN300-331562-5.0g |
5-aminothieno[3,2-b]pyridine-6-carbonitrile |
60639-44-3 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
1PlusChem | 1P01C0IU-5g |
5-aminothieno[3,2-b]pyridine-6-carbonitrile |
60639-44-3 | 95% | 5g |
$2722.00 | 2024-04-22 | |
Aaron | AR01C0R6-250mg |
5-aminothieno[3,2-b]pyridine-6-carbonitrile |
60639-44-3 | 95% | 250mg |
$530.00 | 2025-02-09 | |
Enamine | EN300-331562-5g |
5-aminothieno[3,2-b]pyridine-6-carbonitrile |
60639-44-3 | 95% | 5g |
$2152.0 | 2023-09-04 | |
1PlusChem | 1P01C0IU-100mg |
5-aminothieno[3,2-b]pyridine-6-carbonitrile |
60639-44-3 | 95% | 100mg |
$369.00 | 2024-04-22 |
5-aminothieno3,2-bpyridine-6-carbonitrile 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
5-aminothieno3,2-bpyridine-6-carbonitrileに関する追加情報
Thieno[3,2-b]pyridine-6-carbonitrile, 5-amino-
Thieno[3,2-b]pyridine-6-carbonitrile, 5-amino- (CAS No. 60639-44-3) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring fused with a thiophene ring, and features an amino group at the 5-position and a cyano group at the 6-position. The combination of these functional groups makes it a versatile building block for various applications.
The synthesis of Thieno[3,2-b]pyridine-6-carbonitrile, 5-amino- involves a series of carefully designed reactions. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high selectivity. This approach not only enhances the efficiency of production but also aligns with the growing demand for sustainable chemical processes.
One of the most promising applications of Thieno[3,2-b]pyridine-6-carbonitrile, 5-amino- is in the field of drug discovery. The compound's ability to act as a scaffold for bioactive molecules has been extensively studied. Recent findings suggest that it exhibits potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, its cyano group and amino group provide sites for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.
In materials science, Thieno[3,2-b]pyridine-6-carbonitrile, 5-amino- has been investigated as a precursor for advanced materials such as conductive polymers and organic semiconductors. Its conjugated system allows for efficient electron delocalization, making it suitable for applications in organic electronics. Researchers have reported that incorporating this compound into polymer blends can significantly improve their electrical conductivity without compromising mechanical properties.
The versatility of Thieno[3,2-b]pyridine-6-carbonitrile, 5-amino- also extends to catalysis. Recent studies have demonstrated its potential as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metal centers enhances catalytic activity and selectivity in processes such as cross-coupling reactions and hydrogenation. This has opened new avenues for its use in industrial catalysis and green chemistry.
From an environmental perspective, Thieno[3,2-b]pyridine-6-carbonitrile, 5-amino- has shown promise in pollution control applications. Its ability to adsorb heavy metal ions from aqueous solutions has been explored in recent research. The compound's structural features allow for strong interactions with metal ions, making it a potential candidate for water treatment technologies.
In conclusion, Thieno[3,2-b]pyridine-6-carbonitrile, 5-amino- (CAS No. 60639-44-3) is a multifaceted compound with applications spanning drug discovery, materials science, catalysis, and environmental technology. Its unique structure and functional groups provide a foundation for further research and development across various disciplines. As scientific advancements continue to unfold, this compound is expected to play an increasingly important role in addressing global challenges in health and sustainability.
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